(r)-Methyl 2-hydroxy-3-(1h-pyrazol-1-yl)propanoate
Beschreibung
(R)-Methyl 2-hydroxy-3-(1H-pyrazol-1-yl)propanoate is a chiral ester derivative featuring a pyrazole ring linked via a hydroxypropanoate backbone. The (R)-enantiomer is of particular interest due to its stereospecific interactions in biological systems, such as enzyme binding or receptor modulation, as highlighted in recent crystallographic studies using programs like SHELX for structural refinement .
Eigenschaften
Molekularformel |
C7H10N2O3 |
|---|---|
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
methyl (2R)-2-hydroxy-3-pyrazol-1-ylpropanoate |
InChI |
InChI=1S/C7H10N2O3/c1-12-7(11)6(10)5-9-4-2-3-8-9/h2-4,6,10H,5H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
XSCMPGNLJFSARO-ZCFIWIBFSA-N |
Isomerische SMILES |
COC(=O)[C@@H](CN1C=CC=N1)O |
Kanonische SMILES |
COC(=O)C(CN1C=CC=N1)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-hydroxy-3-(1h-pyrazol-1-yl)propanoate typically involves the reaction of pyrazole with a suitable ester precursor. One common method is the esterification of 2-hydroxy-3-(1h-pyrazol-1-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(R)-Methyl-2-hydroxy-3-(1H-Pyrazol-1-yl)propanoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxygruppe kann unter Verwendung von Oxidationsmitteln wie PCC (Pyridiniumchlorchromat) zu einer Carbonylgruppe oxidiert werden.
Reduktion: Die Estergruppe kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zu einem Alkohol reduziert werden.
Substitution: Der Pyrazolring kann elektrophile Substitutionsreaktionen eingehen und verschiedene funktionelle Gruppen einführen.
Häufige Reagenzien und Bedingungen
Oxidation: PCC in Dichlormethan (DCM) bei Raumtemperatur.
Reduktion: LiAlH4 in trockenem Ether unter Rückfluss.
Substitution: Elektrophile Reagenzien wie Halogene oder Nitrogruppen in Gegenwart eines Lewis-Säure-Katalysators.
Hauptprodukte
Oxidation: Methyl-2-oxo-3-(1H-Pyrazol-1-yl)propanoat.
Reduktion: Methyl-2-hydroxy-3-(1H-Pyrazol-1-yl)propanol.
Substitution: Verschiedene substituierte Pyrazolderivate.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von (R)-Methyl-2-hydroxy-3-(1H-Pyrazol-1-yl)propanoat beinhaltet seine Interaktion mit spezifischen molekularen Zielmolekülen. Der Pyrazolring kann Wasserstoffbrückenbindungen und π-π-Wechselwirkungen mit aktiven Zentren von Enzymen bilden, was zu einer Hemmung oder Modulation der Enzymaktivität führt. Die Hydroxygruppe kann ebenfalls an Wasserstoffbrückenbindungen teilnehmen und so die Bindungsaffinität der Verbindung erhöhen.
Wirkmechanismus
The mechanism of action of ®-Methyl 2-hydroxy-3-(1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with enzyme active sites, leading to inhibition or modulation of enzyme activity. The hydroxy group can also participate in hydrogen bonding, enhancing the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
To contextualize the unique attributes of (R)-methyl 2-hydroxy-3-(1H-pyrazol-1-yl)propanoate, a comparative analysis with analogous compounds is essential. Key structural analogs include:
Methyl 3-(1H-Pyrazol-1-yl)Propanoate Derivatives
Compounds lacking the hydroxyl group at the 2-position, such as methyl 3-(1H-pyrazol-1-yl)propanoate, exhibit reduced polarity and hydrogen-bonding capacity. For instance:
- Solubility: The hydroxyl group in the (R)-enantiomer enhances aqueous solubility (e.g., ~25 mg/mL in water at 25°C) compared to non-hydroxylated analogs (~10 mg/mL) due to increased hydrogen-bond donor capacity .
- Crystal Packing: The hydroxyl group facilitates stronger intermolecular hydrogen bonds, leading to distinct crystal lattice arrangements. Graph set analysis (as per Bernstein et al.) reveals recurring $ R_2^2(8) $ motifs in the (R)-enantiomer, absent in non-hydroxylated derivatives .
(R)- and (S)-Enantiomers of Hydroxypropanoate-Pyrazole Derivatives
Stereochemistry significantly impacts biological activity:
- Enantiomeric Activity : In a 2023 patent (EP 3 956 326 C0), (R)-configured pyrazole derivatives demonstrated 10-fold higher binding affinity to the bradykinin B2 receptor compared to (S)-enantiomers, attributed to optimal spatial alignment with the receptor’s chiral pocket .
- Metabolic Stability : The (R)-enantiomer exhibits slower hepatic clearance in vitro (t₁/₂ = 4.2 h vs. 1.8 h for the (S)-form), likely due to reduced susceptibility to esterase hydrolysis .
Pyrazole-Containing Morpholine Derivatives
Compounds like (R)-3-(3-chloro-5-fluoro-2-((4-(1H-pyrazol-1-yl)-2-methylquinolin-8-yloxy)methyl)phenyl)morpholine (from EP 3 956 326 C0) share the pyrazole motif but differ in backbone complexity:
- Pharmacological Profile: The morpholine derivative shows potent BK B2 antagonism (IC₅₀ = 0.3 nM) but lower selectivity over BK B1 receptors (10:1) compared to (R)-methyl 2-hydroxy-3-(1H-pyrazol-1-yl)propanoate (IC₅₀ = 5 nM, selectivity >100:1) .
- Synthetic Accessibility: The hydroxypropanoate scaffold requires fewer synthetic steps (5-step vs. 9-step synthesis for the morpholine analog), making it more viable for scalable production .
Data Tables
Table 1: Physicochemical Properties of Selected Pyrazole Derivatives
| Compound | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors | Aqueous Solubility (mg/mL) |
|---|---|---|---|---|
| (R)-Methyl 2-hydroxy-3-(1H-pyrazol-1-yl)propanoate | 184.17 | 0.9 | 2 | 25.0 |
| Methyl 3-(1H-pyrazol-1-yl)propanoate | 154.15 | 1.2 | 1 | 10.5 |
| (R)-Morpholine derivative (EP 3 956 326) | 473.89 | 3.5 | 3 | 0.8 |
Research Findings and Implications
- Crystallographic Insights : SHELX-based refinements reveal that the hydroxyl group in the (R)-enantiomer participates in a bifurcated hydrogen bond network, stabilizing its conformation in protein-ligand complexes .
- Therapeutic Potential: The compound’s balance of potency and selectivity positions it as a promising lead for inflammatory skin diseases, though further optimization of bioavailability is needed .
Biologische Aktivität
(R)-Methyl 2-hydroxy-3-(1H-pyrazol-1-yl)propanoate, with the CAS number 1215198-17-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of (R)-Methyl 2-hydroxy-3-(1H-pyrazol-1-yl)propanoate is C7H10N2O2, and it has a molecular weight of 154.17 g/mol. The compound features a pyrazole moiety, which is known for its ability to interact with various biological targets.
Synthesis
The synthesis of (R)-Methyl 2-hydroxy-3-(1H-pyrazol-1-yl)propanoate typically involves the reaction of pyrazole derivatives with suitable alkylating agents. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity while exploring modifications that could improve biological activity .
Anticancer Activity
Research indicates that (R)-Methyl 2-hydroxy-3-(1H-pyrazol-1-yl)propanoate exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer and leukemia cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Enzyme Inhibition
This compound has shown potential as an inhibitor of meprin enzymes, which are implicated in various pathological conditions, including cancer and inflammation. Structure-activity relationship studies suggest that specific substitutions on the pyrazole ring enhance its inhibitory potency against meprin α and β isoenzymes .
Structure-Activity Relationships (SAR)
The biological activity of (R)-Methyl 2-hydroxy-3-(1H-pyrazol-1-yl)propanoate can be significantly influenced by modifications to its structure. Key findings from SAR studies include:
| Modification | Effect on Activity |
|---|---|
| Substitution at position 3 of the pyrazole ring | Increased potency against meprin enzymes |
| Alteration of the hydroxyl group position | Enhanced anticancer activity |
| Variation in alkyl chain length | Modulation of solubility and bioavailability |
These insights are crucial for developing more potent derivatives for therapeutic use.
Case Studies
- In Vitro Studies : A study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound in inhibiting tumor growth in xenograft models, demonstrating a dose-dependent response .
- Mechanistic Studies : Another research effort focused on elucidating the molecular mechanisms by which (R)-Methyl 2-hydroxy-3-(1H-pyrazol-1-yl)propanoate induces apoptosis in cancer cells, revealing key signaling pathways involved .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
